![molecular formula C11H8ClFN2S B5854286 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrimidine derivatives, which are widely used in drug discovery and development. In
Mecanismo De Acción
The mechanism of action of 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine have been studied in various in vitro and in vivo models. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit bacterial growth. It has also been shown to have minimal toxicity to normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine in lab experiments include its high potency, selectivity, and low toxicity. Its chemical structure can be easily modified to improve its pharmacological properties. However, the limitations include its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
The future directions for research on 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential in new therapeutic areas. The compound has shown promising results in cancer and bacterial infections, but its potential in other diseases, such as autoimmune disorders and neurological diseases, needs to be further explored. Additionally, the compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine is a chemical compound with potential applications in medicinal chemistry. Its synthesis method has been optimized to yield high purity and high yield of the product. The compound has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer and bacterial infections. Its mechanism of action involves the inhibition of certain enzymes and signaling pathways. The compound has minimal toxicity to normal cells and tissues and can be easily modified to improve its pharmacological properties. The future directions for research on 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine include the development of more efficient synthesis methods and the exploration of its potential in new therapeutic areas.
Métodos De Síntesis
The synthesis of 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine is a multi-step process that involves the reaction of 2-chloro-4-fluorobenzyl chloride with thiourea. The intermediate product is then treated with potassium hydroxide to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have antitumor, anti-inflammatory, and antibacterial properties. The compound has been tested against different cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis. It has also been tested against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and has exhibited potent antibacterial activity.
Propiedades
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2S/c12-10-6-9(13)3-2-8(10)7-16-11-14-4-1-5-15-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYHMZJRCFXCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-fluorobenzyl)sulfanyl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

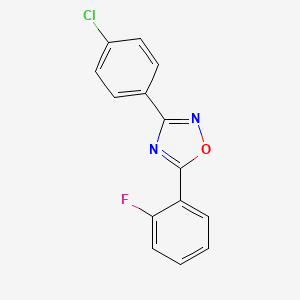
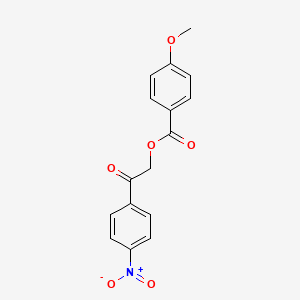
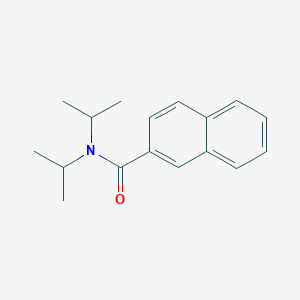
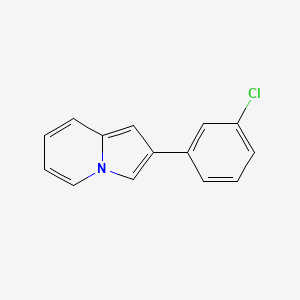
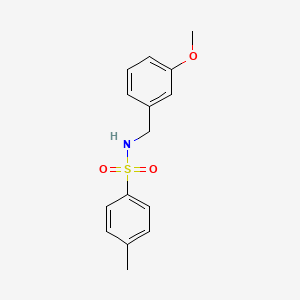
![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)
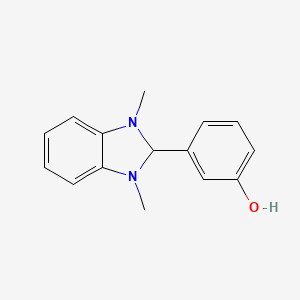
![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)
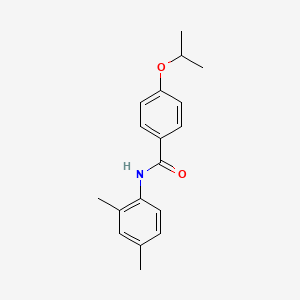
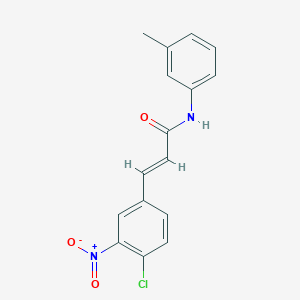
![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)
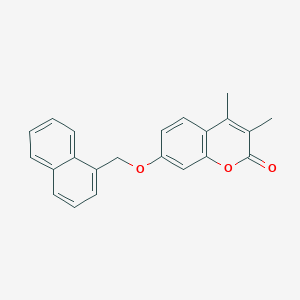
![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)